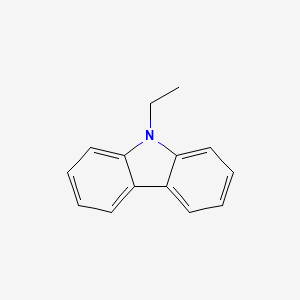
N-ethyl carbazole
Cat. No. B1664220
Key on ui cas rn:
86-28-2
M. Wt: 195.26 g/mol
InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254700
Procedure details


A 0.5-liter autoclave equipped with a stirrer was charged with carbazole (82.0 g), o-dichlorobenzene (100 g), ethyl chloride (40.2 g), 48% sodium hydroxide (73.9 g) and triethylamine (5 g). After the atmosphere in the autoclave was replaced with nitrogen gas, the autoclave was heated to the reaction temperature of 100° C. and the reaction mixture was stirred at the same temperature for 9 hours, while keeping the temperature. After completion of the reaction, the mixture was cooled to 50° C., and was transferred into a separatory funnel. The autoclave was washed with o-dichlorobenzene and water. The washings were combined with the reaction mass, and the combined mixture was separated. The separated organic layer was washed with a 25% sulfuric acid solution to neutralize base traces, and the water layer was removed by separation to give 273.0 g of an o-dichlorobenzene solution of N-ethylcarbazole. The analysis of this solution by chromatography revealed that the content of N-ethylcarbazole was 34.9% and the yield thereof was 99.6%.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[C:15]1C=CC=C[C:16]=1Cl.C(Cl)C.[OH-].[Na+]>C(N(CC)CC)C>[CH2:15]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
40.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Cl
|
|
Name
|
|
|
Quantity
|
73.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at the same temperature for 9 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 0.5-liter autoclave equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was transferred into a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The autoclave was washed with o-dichlorobenzene and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined mixture was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was washed with a 25% sulfuric acid solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water layer was removed by separation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
